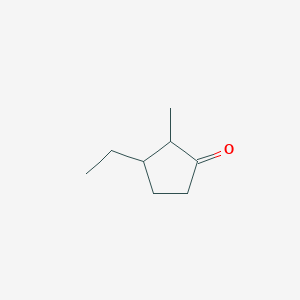
3-Ethyl-2-methylcyclopentan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-2-methylcyclopentan-1-one is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by a five-membered ring with an ethyl group and a methyl group attached to it. The molecular formula of this compound is C8H14O.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-methylcyclopentan-1-one can be achieved through various synthetic routes. One common method involves the alkylation of cyclopentanone with ethyl and methyl groups. This can be done using Grignard reagents or organolithium compounds under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the alkylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as distillation and purification to obtain the desired compound with high purity.
化学反応の分析
Types of Reactions
3-Ethyl-2-methylcyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethyl and methyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under UV light or in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
3-Ethyl-2-methylcyclopentan-1-one has various applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism of action of 3-Ethyl-2-methylcyclopentan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
3-Methylcyclopentanone: Similar structure but lacks the ethyl group.
2-Methylcyclopentanone: Similar structure but with the methyl group at a different position.
Cyclopentanone: The parent compound without any alkyl substitutions.
Uniqueness
3-Ethyl-2-methylcyclopentan-1-one is unique due to the presence of both ethyl and methyl groups on the cyclopentanone ring. This structural feature imparts distinct chemical properties and reactivity compared to its analogs, making it valuable for specific applications in synthesis and research.
特性
CAS番号 |
85180-69-4 |
|---|---|
分子式 |
C8H14O |
分子量 |
126.20 g/mol |
IUPAC名 |
3-ethyl-2-methylcyclopentan-1-one |
InChI |
InChI=1S/C8H14O/c1-3-7-4-5-8(9)6(7)2/h6-7H,3-5H2,1-2H3 |
InChIキー |
OXNVQEPNORMJHR-UHFFFAOYSA-N |
正規SMILES |
CCC1CCC(=O)C1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


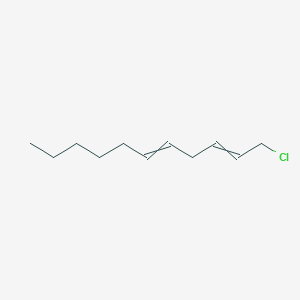
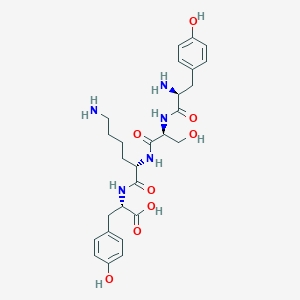
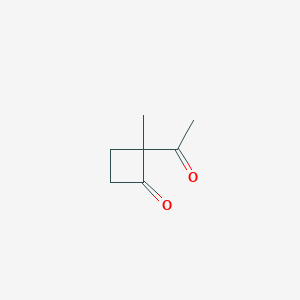
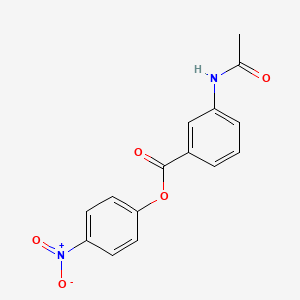
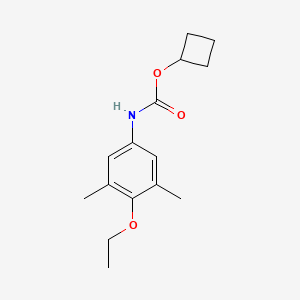

![2-Hydroxy-3-[(1H-indol-4-yl)oxy]-N-(propan-2-yl)propanamide](/img/structure/B14423252.png)
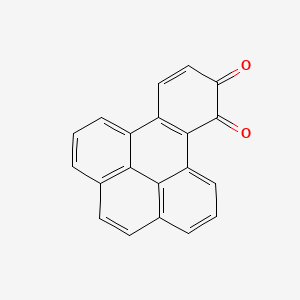
![1h-Benzo[de]thiazolo[4,5-g]quinoline](/img/structure/B14423270.png)

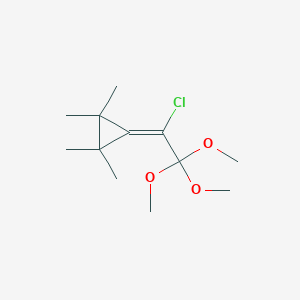
![Ethyl {[4-chloro-6-(dimethylamino)pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B14423279.png)
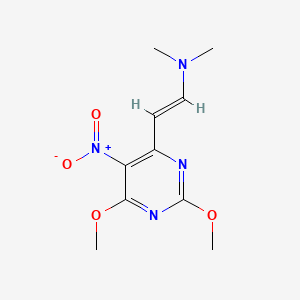
![5-Fluoro-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14423286.png)
